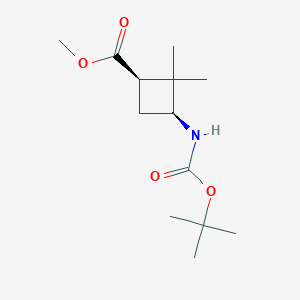
Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate
Overview
Description
“Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate” is a chemical compound with the molecular formula C11H19NO4 . It contains a total of 35 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .
Molecular Structure Analysis
The molecular structure of “Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate” includes a four-membered cyclobutane ring, an ester group (aliphatic), and a (thio-) carbamate group (aliphatic) . The compound also contains 2 double bonds and 5 rotatable bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate” are not fully detailed in the retrieved data. The compound’s molecular formula is C11H19NO4 , and it contains several functional groups that could influence its properties, including an ester and a carbamate .Scientific Research Applications
Synthesis and Conformational Studies
Conformationally Constrained Amino Acids : A study highlighted the synthesis of Boc-protected 5,5-dimethylproline methyl ester, demonstrating its utility in forming predominantly cis peptide bond isomers when incorporated into peptides. This property is crucial for the development of peptides with specific structural features (Magaard et al., 1993).
Incorporation into Small Peptides : Another research developed mild conditions for the synthesis of N-Boc-protected derivatives from methyl 2-chloro-2-cyclopropylideneacetate, leading to the generation of β-amino acids and their successful incorporation into small peptides, demonstrating the compound's versatility in peptide chemistry (Meijere et al., 2010).
Physical-Chemical Properties and Molecular Structure
Hydrogen-Bonding Pattern Studies : Research on the hydrogen-bonding patterns of related δ-keto acids revealed insights into the solid-state organization, providing valuable information for understanding the molecular structure and interactions of cyclic β-amino acids (Coté et al., 1997).
Vibrational Circular Dichroism : The study of peptide models built from related cyclic β-amino acids using vibrational circular dichroism (VCD) combined with quantum chemical calculations offered a novel method to probe the solid-state organization and understand the conformational preferences of these molecules (Declerck et al., 2019).
Applications in Drug Discovery and Development
- Cyclobutane-derived Diamines : Exploration of cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, highlighted their potential as sterically constrained diamine building blocks for drug discovery. This research underscores the applicability of such molecules in the development of new therapeutics (Radchenko et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound, “cis-3-(Boc-amino)cyclohexanecarboxylic acid”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to “Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate”.
properties
IUPAC Name |
methyl (1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-8(10(15)17-6)13(9,4)5/h8-9H,7H2,1-6H3,(H,14,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQWLUCKINFTPX-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B1459467.png)
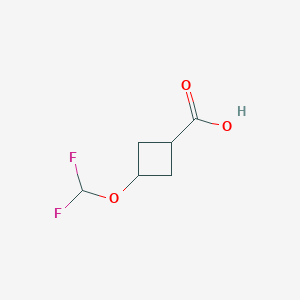
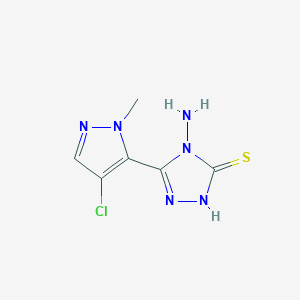
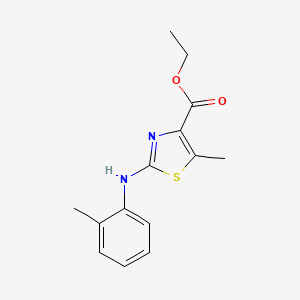
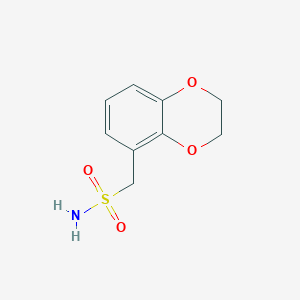
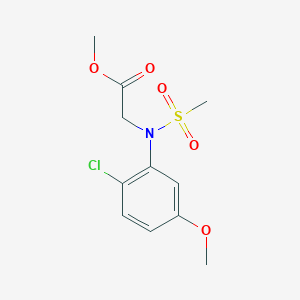
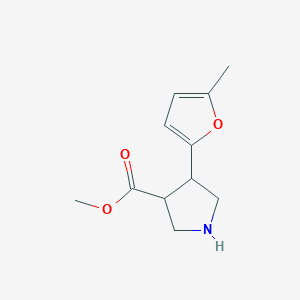
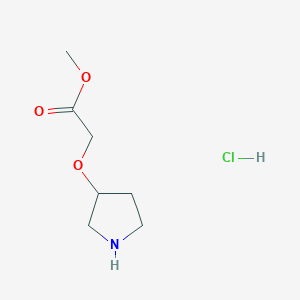
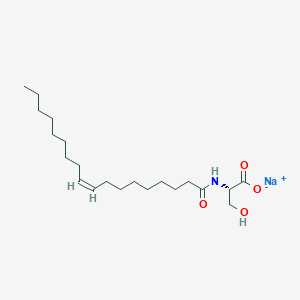
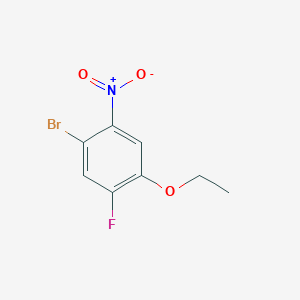
![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)
propylamine](/img/structure/B1459488.png)
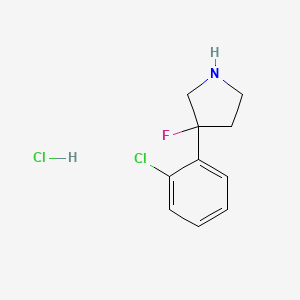
![{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1459490.png)